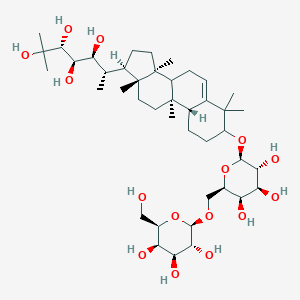

Momorcharaside A

Description

Properties

CAS No. |

135126-59-9 |

|---|---|

Molecular Formula |

C42H72O15 |

Molecular Weight |

817.0 g/mol |

IUPAC Name |

2-methyl-6-[4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol |

InChI |

InChI=1S/C42H72O15/c1-19(27(44)32(49)35(52)39(4,5)53)20-13-14-42(8)25-11-9-21-22(40(25,6)15-16-41(20,42)7)10-12-26(38(21,2)3)57-37-34(51)31(48)29(46)24(56-37)18-54-36-33(50)30(47)28(45)23(17-43)55-36/h9,19-20,22-37,43-53H,10-18H2,1-8H3 |

InChI Key |

WBYJYPOPDKQBQJ-UHFFFAOYSA-N |

SMILES |

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]3(C2CC=C4[C@@H]3CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C)[C@@H]([C@H]([C@H](C(C)(C)O)O)O)O |

Canonical SMILES |

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O |

melting_point |

170 - 172 °C |

physical_description |

Solid |

Synonyms |

momorcharaside A |

Origin of Product |

United States |

Phytochemical Investigations and Structural Elucidation of Momorcharaside a

Discovery and Historical Context of Momorcharaside A Isolation

The first documented isolation and characterization of this compound was reported in a 1990 study by Zhu et al. published in Yao Xue Xue Bao. nih.gov In this seminal work, researchers conducted a phytochemical investigation on the seeds of Momordica charantia. Their efforts led to the isolation of five distinct compounds, among which were two previously unknown triterpene glycosides. nih.gov These novel compounds were named this compound and Momorcharaside B. nih.gov The initial structural determination of these new molecules was accomplished through a combination of chemical methods and comprehensive spectral analysis, including Infrared (IR), Ultraviolet (UV), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). nih.gov This discovery placed this compound within the extensive family of cucurbitane-type triterpenoids, which are characteristic phytochemicals of the Momordica genus and are largely responsible for its distinct bitter taste and therapeutic potential. acs.org

Chromatographic Techniques for Purification and Separation

The isolation of a pure chemical compound like this compound from a complex plant extract is a multi-step process reliant on chromatographic techniques. These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase. vipw.in The general procedure begins with the extraction of chemical constituents from the plant material (e.g., seeds) using an appropriate solvent.

Following extraction, the crude mixture undergoes fractionation using column chromatography. mastelf.com This technique involves packing a glass column with a solid adsorbent, such as silica (B1680970) gel or alumina, which serves as the stationary phase. vipw.inlibretexts.org The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. libretexts.org Compounds within the extract move down the column at different rates based on their polarity and affinity for the stationary phase, allowing for their separation into different fractions. vipw.in

For triterpenoid (B12794562) glycosides from Momordica species, a common approach involves reverse-phase column chromatography. unud.ac.id In this method, a nonpolar stationary phase (like C18-bonded silica) is used, and a polar mobile phase, typically a gradient of methanol (B129727) and water, is employed to elute the compounds. unud.ac.id As the polarity of the solvent is gradually decreased (by increasing the methanol concentration), compounds are eluted in order of increasing hydrophobicity. This allows for the effective separation of glycosides like this compound from other components in the extract.

Following initial separation by column chromatography, High-Performance Liquid Chromatography (HPLC) is employed for final purification and to assess the compositional integrity and purity of the isolated compound. researchgate.netgilson.com HPLC operates on the same principles as column chromatography but utilizes high pressure to pump the mobile phase through a column packed with smaller particles, resulting in significantly higher resolution and faster separation times. unud.ac.iduhplcs.com

Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis and purification of peptides and triterpenoid glycosides. researchgate.netdupont.com Once a fraction containing this compound is collected from the initial column separation, it can be injected into an HPLC system. The resulting chromatogram displays peaks corresponding to the different components of the fraction. The area of each peak is proportional to the concentration of the corresponding substance, allowing for quantitative analysis. unud.ac.id By collecting the fraction corresponding to the single, sharp peak of the target compound, a highly purified sample of this compound can be obtained. The purity of the final sample is then confirmed by re-injecting it into the HPLC and observing a single peak, indicating the absence of significant impurities. acdlabs.com

Advanced Spectroscopic Approaches for Structure Determination

Once this compound was isolated in its pure form, its molecular structure was determined using a suite of advanced spectroscopic techniques. As confirmed in the original discovery paper, this involved a synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy to piece together the complete structural puzzle. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by providing information about the carbon and hydrogen framework. acdlabs.comfrontiersin.org

¹³C NMR Spectroscopy: This technique identifies all unique carbon atoms in a molecule. udel.edu The chemical shift (δ) of each carbon signal provides information about its electronic environment, such as its hybridization (sp³, sp², sp) and proximity to electronegative atoms (like oxygen). libretexts.orgoregonstate.edu For a triterpenoid glycoside like this compound, the ¹³C NMR spectrum would reveal distinct signals for the carbons of the steroidal skeleton, the alkene carbons (C=C), and the carbons of the sugar moiety attached to the aglycone.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the hydrogen atoms in a molecule. testbook.com The spectrum indicates the number of different types of protons, the area under each peak (integration) corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons, which helps to establish connectivity. acdlabs.com

2D NMR Spectroscopy: To assemble the final structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used. libretexts.orgnanalysis.com COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates each proton signal directly to the carbon atom to which it is attached. libretexts.orgnanalysis.com More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range correlations between protons and carbons, which is crucial for connecting different fragments of the molecule, such as the sugar unit to the triterpenoid core. unud.ac.id

The table below shows representative NMR data for Momordicin I, a closely related cucurbitane triterpenoid from Momordica charantia, illustrating the typical chemical shifts observed for this class of compounds.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for the Aglycone Moiety of a Cucurbitane Triterpenoid (Momordicin I in CDCl₃). unud.ac.id

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity) |

|---|---|---|

| 3 | - | 3.5 (1H, m) |

| 5 | 145.0 | - |

| 6 | 123.0 | 5.8 (1H, d) |

| 7 | 65.9 | 3.89 (1H, m) |

| 19 | 207.8 | 9.5 (1H, s) |

| 23 | 66.0 | 4.38 (1H, d) |

| 24 | 129.0 | 5.08 (1H, d) |

| 25 | 133.0 | - |

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound with high precision. chemguide.co.uk For a large molecule like this compound, a soft ionization technique would be used to generate the molecular ion (M⁺) without causing significant fragmentation. chemguide.co.uklibretexts.org This allows for the determination of the elemental formula.

Furthermore, the fragmentation pattern produced in the mass spectrometer offers valuable structural information. wikipedia.org The molecular ion, being energetically unstable, can break apart into smaller, characteristic fragments. chemguide.co.uk In the case of a glycoside, a common fragmentation pathway is the cleavage of the glycosidic bond, resulting in separate ions for the sugar portion and the triterpenoid aglycone. This helps to confirm the mass of both the core structure and the attached sugar units. libretexts.org

While NMR and MS provide the core structural framework, IR and UV-Vis spectroscopy offer complementary information about the functional groups and electronic systems within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. nih.gov It is particularly useful for identifying conjugated systems (alternating single and double bonds). cam.ac.uk The UV-Vis spectrum of this compound would show characteristic absorption maxima (λ_max) for the carbon-carbon double bonds (C=C) present in its cucurbitane skeleton. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending of chemical bonds. libretexts.org The absorption frequencies are characteristic of specific functional groups. libretexts.org An IR spectrum acts as a molecular "fingerprint" and confirms the presence of key functional groups. actascientific.commi-6.co.jp For this compound, the IR spectrum would provide direct evidence for the presence of hydroxyl (-OH) groups, aliphatic C-H bonds, C=C double bonds, and the C-O bonds of the alcohol and ether (glycosidic) functionalities.

Table 2: Expected Characteristic Infrared (IR) Absorption Bands for this compound.

| Functional Group | Type of Vibration | Approximate Frequency (cm⁻¹) |

|---|---|---|

| O-H (Alcohol/Sugar) | Stretching, H-bonded | 3500 - 3200 (broad) |

| C-H (Alkanes) | Stretching | 3000 - 2850 |

| C=C (Alkene) | Stretching | 1680 - 1640 |

| C-O (Alcohols, Ethers) | Stretching | 1300 - 1000 |

Preclinical Investigation of Biological Activities of Momorcharaside a

Other Investigated Cellular Biological Activities

Modulation of Cell Proliferation and Collagen Synthesis in Fibroblastic Cells

Currently, there is a notable lack of specific scientific studies investigating the direct effects of Momorcharaside A on the modulation of cell proliferation and collagen synthesis in fibroblastic cells. While this compound has been identified as a significant bioactive triterpenoid (B12794562) saponin (B1150181) present in Momordica charantia ontosight.aibiomedpharmajournal.org, its role in fundamental cellular processes within fibroblasts, such as proliferation and the synthesis of extracellular matrix components like collagen, has not been detailed in the available preclinical research.

General biological activities attributed to this compound include antidiabetic, antioxidant, and anti-inflammatory effects. ontosight.ai The broader extracts of Momordica charantia, which contain a complex mixture of phytochemicals including this compound, have been studied for various therapeutic properties. biomedpharmajournal.orgnih.gov However, the specific contribution of this compound to the modulation of fibroblast function remains an uninvestigated area.

It is important to distinguish the activities of different compounds from Momordica charantia. For instance, a separate compound, Momordicine-I, has been reported to inhibit high-glucose-induced cell proliferation and collagen synthesis in rat cardiac fibroblasts. nih.govresearchgate.net Another constituent, α-Eleostearic acid, was observed to have a toxic effect on normal human fibroblast cells. biomedpharmajournal.orgsemanticscholar.org These findings highlight the diverse and sometimes contrasting biological activities of individual phytochemicals within the same plant. Without dedicated research, these effects cannot be extrapolated to this compound.

Therefore, a significant gap exists in the scientific literature regarding the specific cellular biological activities of this compound on fibroblasts. Future preclinical investigations are necessary to elucidate whether this compound influences fibroblast proliferation and collagen synthesis, which could have implications for processes such as wound healing and tissue fibrosis.

Data on the Modulation of Fibroblastic Cell Proliferation and Collagen Synthesis by this compound

| Parameter | Cell Type | Outcome | Research Findings |

|---|---|---|---|

| Cell Proliferation | Fibroblastic Cells | Not Investigated | No data available from current scientific literature. |

| Collagen Synthesis | Fibroblastic Cells | Not Investigated | No data available from current scientific literature. |

Mechanistic Insights into Momorcharaside A S Biological Actions

Elucidation of Molecular Targets and Receptor Interactions

Momorcharaside A, a cucurbitane-type triterpene glycoside found in Momordica charantia, is believed to exert its biological effects through interactions with multiple molecular targets. biomedpharmajournal.org While direct receptor binding studies for this compound are not extensively detailed in the reviewed literature, network pharmacology approaches suggest potential interactions with various proteins involved in metabolic and signaling pathways. informaticsjournals.co.in The concept of receptor-receptor interactions, where the binding of one molecule to its receptor influences the properties of another receptor, is a recognized mechanism in cellular signaling. nih.govnih.gov This principle could be relevant to the multifaceted actions of phytochemicals like this compound, which may not bind to a single receptor but rather modulate the activity of receptor complexes. nih.gov

The interaction between a drug or compound and its receptor is a dynamic process influenced by the chemical properties of the molecule and the structure of the receptor binding site. numberanalytics.com These interactions trigger downstream signaling cascades that lead to a physiological response. In the context of this compound, its potential to interact with various cellular receptors and proteins is a key area of ongoing research to fully understand its biological activities. biomedpharmajournal.orginformaticsjournals.co.in

Modulation of Intracellular Signaling Pathways

Involvement in AMP-activated Protein Kinase (AMPK) Pathway Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. youtube.comcellsignal.com It is activated during periods of low cellular energy, as indicated by an increased AMP/ATP ratio. youtube.comnih.gov The activation of AMPK triggers a cascade of events aimed at restoring energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic, ATP-consuming processes. cellsignal.comnih.gov

Research suggests that saponins (B1172615) from Momordica charantia, the plant source of this compound, can activate the AMPK pathway. researchgate.net AMPK activation leads to several downstream effects, including increased glucose uptake and fatty acid oxidation, as well as the inhibition of glycogen (B147801), fatty acid, and protein synthesis. youtube.com The upstream kinases LKB1 and CaMKKβ are known to phosphorylate and activate AMPK. nih.govnih.gov While the precise mechanism by which this compound may influence AMPK is still under investigation, its role in modulating this key metabolic regulatory pathway is a significant aspect of its biological action.

Impact on Glucose and Lipid Homeostasis Regulatory Pathways

This compound is thought to influence these pathways, contributing to its observed biological effects. researchgate.net The AMPK pathway, as mentioned previously, is a key regulator of both glucose and lipid metabolism. cellsignal.com By activating AMPK, compounds can enhance glucose uptake into cells and promote the breakdown of fats for energy. youtube.com Furthermore, the regulation of key enzymes involved in glycolysis, gluconeogenesis, and lipid synthesis is essential for maintaining homeostasis. jackwestin.com While the direct impact of this compound on all specific regulatory enzymes is not fully elucidated, its association with the modulation of these central metabolic pathways is an area of active research.

Analysis of Cellular Processes Affected by this compound

Influence on Cellular Bioenergetics and Metabolic Regulation

Cellular bioenergetics encompasses the processes by which cells generate and utilize energy, primarily in the form of ATP. numberanalytics.comnih.gov Mitochondria are central to this process, housing the electron transport chain and oxidative phosphorylation, which are responsible for the majority of ATP production. numberanalytics.comnih.gov The regulation of metabolic pathways is crucial for maintaining cellular energy homeostasis and adapting to changes in nutrient availability and energy demand. libretexts.orgschafferlab.orginstem.res.in

Interplay with Key Regulatory Enzymes in Metabolic Pathways

Metabolic pathways are controlled by the activity of key regulatory enzymes. researchgate.netlongdom.org The regulation of these enzymes can occur at multiple levels, including gene expression and post-translational modifications. libretexts.org Several key enzymes play pivotal roles in central metabolic pathways such as glycolysis and the citric acid cycle. researchgate.netmdpi.com

While direct studies on this compound's interaction with a comprehensive list of metabolic enzymes are limited, its proposed activation of the AMPK pathway suggests an indirect influence on the activity of several key enzymes. cellsignal.comresearchgate.net For instance, activated AMPK is known to phosphorylate and thereby regulate enzymes involved in fatty acid synthesis and gluconeogenesis. cellsignal.com The study of oncometabolites, which are metabolites that accumulate due to mutations in metabolic enzymes, highlights the critical role of these enzymes in cellular health. nih.gov Further research is needed to delineate the specific interactions between this compound and the key enzymatic players that govern cellular metabolism. biorxiv.org

Structure Activity Relationship Sar Studies and Chemical Modification

Correlating Specific Structural Moieties with Observed Biological Potency

While comprehensive SAR studies focused exclusively on Momorcharaside A are limited in publicly available literature, broader analyses of triterpenoids from Momordica charantia provide valuable insights into the structural features that are critical for their biological effects.

A key aspect of the bioactivity of these compounds is their cytotoxic potential. Research on various triterpenes from M. charantia has suggested that the presence of a 5β,19-epoxy ring and C(25)-O-methyl functional groups are associated with their cytotoxic activity. researchgate.net These moieties appear to be important for the interaction of the compounds with their cellular targets, influencing their ability to inhibit cancer cell growth.

The table below summarizes the observed biological activities of several cucurbitane-type triterpenoid (B12794562) glycosides isolated from Momordica charantia, highlighting the diversity of effects within this class of compounds.

| Compound Name | Key Structural Features | Observed Biological Activity |

| Momordicoside L | Cucurbitane-type triterpene glycoside | α-glucosidase inhibitory activity mdpi.com |

| Karaviloside VIII | Cucurbitane-type triterpene glycoside | α-glucosidase inhibitory activity mdpi.com |

| Kuguaglycoside C | Cucurbitane-type triterpene glycoside | Cytotoxicity against human neuroblastoma IMR-32 cells mdpi.com |

| Charantoside H | (19S,23R)-5β,19-epoxy-19,23-dimethoxycucurbita-6,24-dien-3β-ol 3-O-β-d-allopyranoside | α-glucosidase inhibitory activity nih.gov |

| Momordicosides U, V, W | Cucurbitane triterpene glycosides | Weak inhibitory activity against protein tyrosine phosphatases researchgate.net |

Rational Design and Synthesis of this compound Analogs

The rational design of analogs of complex natural products like this compound is a cornerstone of medicinal chemistry, aiming to enhance desired biological activities while minimizing potential side effects. nih.gov This process often involves the chemical modification of a lead compound to explore the SAR and optimize its therapeutic profile. nih.gov

A prominent example of this approach within the broader family of Momordica saponins (B1172615) is the development of VSA-2, a semisynthetic derivative of Momordica saponin (B1150181) II (MS II). nih.govnih.gov MS II shares a similar cucurbitane-type triterpenoid core with this compound. In the development of VSA-2, a terminal-functionalized side chain was incorporated into the C3 glucuronic acid unit of the MS II core. nih.gov This modification was rationally designed to enhance the compound's immunostimulatory properties for use as a vaccine adjuvant. nih.govnih.gov

While specific synthetic schemes for this compound analogs are not readily found in the literature, the strategies employed for other Momordica saponins provide a clear blueprint for how such endeavors would be approached. These would likely involve:

Protection of reactive functional groups on the this compound molecule.

Selective modification of the sugar moieties or the triterpene backbone.

Deprotection to yield the final analog.

Evaluation of Novel Derivatives for Enhanced or Modified Bioactivities

Once novel derivatives are synthesized, they undergo rigorous biological evaluation to determine how the chemical modifications have altered their bioactivity. rsc.orgmdpi.com This evaluation is critical for identifying analogs with improved therapeutic potential.

In the case of the VSA-2 analogs derived from Momordica saponin II, immunological evaluation revealed that structural changes in the synthetically introduced side chain had a significant impact on the saponins' adjuvant activity. nih.govnih.gov Interestingly, while significant structural alterations to the side chain were found to affect adjuvanticity, various substitutions on the terminal benzyl (B1604629) group of the VSA-2 framework were well-tolerated, with the new analogs retaining their ability to potentiate antigen-specific humoral and cellular immune responses. nih.govnih.gov

Studies on other cucurbitane-type triterpenoids from M. charantia have also demonstrated how different derivatives exhibit a range of biological effects. For example, a study evaluating 15 different cucurbitane-type triterpenoids from M. charantia for their anti-inflammatory properties found that they were potent inhibitors of pro-inflammatory cytokines like IL-6, IL-12 p40, and TNF-α. mdpi.com Another study focusing on α-glucosidase inhibitory activities of different cucurbitane glycosides showed varying levels of potency among the tested compounds. nih.gov

The following table presents the inhibitory concentration (IC50) values for the α-glucosidase activity of several Momordica triterpenoid glycosides, illustrating the differences in potency among these related compounds.

| Compound | IC50 (μM) for α-Glucosidase Inhibition |

| Charantoside H | 185.3 ± 4.7 nih.gov |

| (19S,23E)-5β,19-epoxy-19-methoxycucurbita-6,23-diene-3β,25-diol 3-O-β-d-allopyranoside | 248.2 ± 9.3 nih.gov |

| Goyaglycoside-d | >400 nih.gov |

| Acarbose (Positive Control) | 215.4 ± 8.2 nih.gov |

These findings underscore the principle that even subtle changes in the structure of these complex natural products can lead to significant differences in their biological activity profiles. Such evaluations are essential for the rational development of new therapeutic agents based on the this compound scaffold.

Biosynthetic Pathways and Synthetic Strategies for Momorcharaside a

Proposed Biosynthetic Pathways of Cucurbitane-Type Triterpene Glycosides

The biosynthesis of Momorcharaside A is a complex process that begins with the cyclization of a common precursor, 2,3-oxidosqualene (B107256). This initial step is a critical juncture in the formation of a wide array of triterpenoids.

The proposed biosynthetic pathway for cucurbitane-type triterpenoids, including this compound, commences with the cyclization of 2,3-oxidosqualene to form the foundational cucurbitadienol (B1255190) scaffold. nih.govtandfonline.commdpi.com This transformation is catalyzed by the enzyme cucurbitadienol synthase (CBS), an oxidosqualene cyclase (OSC). nih.govtandfonline.comfrontiersin.org The formation of the cucurbitane skeleton is a key branching point from the biosynthesis of other triterpenoids like sterols.

Following the creation of the cucurbitadienol backbone, a series of oxidative modifications occur. These reactions are primarily catalyzed by a diverse family of enzymes known as cytochrome P450 monooxygenases (P450s). nih.govtandfonline.com These enzymes introduce hydroxyl groups and other oxygen-containing functionalities at various positions on the triterpene skeleton, leading to a vast diversity of cucurbitacin compounds. nih.govfrontiersin.org The final step in the biosynthesis of cucurbitane-type triterpene glycosides is the attachment of sugar moieties, a process known as glycosylation. This is carried out by glycosyltransferases (GTs), which transfer sugar units from an activated sugar donor to the oxidized triterpene aglycone. mdpi.com This glycosylation step is crucial for the solubility and biological activity of the final compound.

Enzymatic and Genetic Aspects of this compound Biosynthesis

Research into the specific enzymes and genes responsible for the biosynthesis of this compound in Momordica charantia has identified several key players. Transcriptome analysis of M. charantia has led to the identification of multiple genes encoding OSCs and P450s that are believed to be involved in the biosynthesis of its characteristic cucurbitane glycosides. nih.govtandfonline.commdpi.com

The gene encoding cucurbitadienol synthase (McCBS) in M. charantia has been identified and functionally characterized. nih.govtandfonline.com Its expression is a prerequisite for the production of all cucurbitane-type compounds in the plant. Subsequent to the action of McCBS, a suite of P450 enzymes performs a series of hydroxylation reactions. For instance, studies have identified specific P450s in M. charantia, such as McCYP88L7 and McCYP88L8, which are responsible for the hydroxylation of the cucurbitadienol skeleton at specific carbon positions. nih.govfrontiersin.org While the precise P450s that oxygenate the specific positions on the this compound precursor have not been definitively identified, it is hypothesized that a specific set of these enzymes acts sequentially to produce the required oxidation pattern.

The final glycosylation step to yield this compound is catalyzed by specific UDP-glycosyltransferases (UGTs). Recent studies on M. charantia have identified several UGT genes, such as UGT94E5 and UGT73C6, that are involved in the glycosylation of triterpenoids. sciopen.com The exact UGT responsible for attaching the specific sugar moiety to the this compound aglycone is still a subject of ongoing research. The coordinated expression of these OSC, P450, and UGT genes is tightly regulated within the plant to control the production of this compound and other related compounds. nih.gov

Table 1: Key Enzymes in the Proposed Biosynthesis of this compound

| Enzyme Class | Specific Enzyme (example from M. charantia) | Proposed Function in this compound Biosynthesis |

| Oxidosqualene Cyclase (OSC) | Cucurbitadienol Synthase (McCBS) | Cyclization of 2,3-oxidosqualene to form the cucurbitadienol backbone. nih.govtandfonline.com |

| Cytochrome P450 (P450) | McCYP88L7, McCYP88L8 | Hydroxylation of the cucurbitadienol skeleton at specific positions. nih.govfrontiersin.org |

| UDP-Glycosyltransferase (UGT) | UGT94E5, UGT73C6 | Attachment of a sugar moiety to the oxidized triterpene aglycone. sciopen.com |

Chemical Synthesis Approaches for this compound and its Core Scaffolds

The complex, highly oxygenated, and stereochemically rich structure of this compound presents a significant challenge for total chemical synthesis. As a result, much of the research in this area has focused on the synthesis of the core cucurbitane scaffold and the development of efficient glycosylation methods.

A de novo asymmetric synthesis of a cucurbitane natural product, octanorcucurbitacin B, has been achieved, providing a viable route to the core tetracyclic skeleton. nih.gov This approach bypasses the traditional reliance on a lanostane (B1242432) intermediate and instead constructs the key quaternary centers through modern synthetic methods like annulative cross-coupling and intramolecular Heck reactions. nih.gov Such strategies could potentially be adapted for the synthesis of the aglycone of this compound.

The stereoselective introduction of the glycosidic linkage is another major hurdle in the synthesis of this compound. Various glycosylation strategies have been explored for triterpenoids. rsc.orgnih.govnih.gov These methods often employ protected sugar donors and a promoter to achieve the desired stereochemistry at the anomeric center. For instance, the use of glycals in the presence of an acid catalyst has been shown to be effective for the stereoselective glycosylation of triterpene alcohols. nih.gov More recent approaches focus on developing highly selective glycosylation reactions that can be applied to complex molecules like triterpenoid (B12794562) aglycones. nih.govresearchgate.net The convergent synthesis of saponins (B1172615), where the complex glycan and aglycone are prepared separately and then coupled, represents a promising strategy for accessing molecules like this compound. nih.gov While a total synthesis of this compound has not yet been reported, the progress in the synthesis of the cucurbitane scaffold and advanced glycosylation methodologies lays a strong foundation for future success.

Future Directions in Momorcharaside a Academic Research

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While initial research has established a foundational understanding of Momorcharaside A's bioactivities, its full therapeutic spectrum remains largely unexplored. Future research should systematically investigate novel applications based on its known pharmacological effects.

Neuroprotection: The compound's established antioxidant and anti-inflammatory effects could be pivotal in combating neurodegenerative diseases. ontosight.ai Future studies could explore its efficacy in models of Alzheimer's and Parkinson's disease, focusing on its ability to mitigate oxidative stress and neuroinflammation.

Cardioprotective Effects: Given its role in glucose metabolism and antioxidant activity, investigating its potential in preventing or treating cardiovascular complications associated with diabetes and hyperlipidemia is a logical next step. ontosight.aijetir.org

Expanded Anti-Cancer Research: Preliminary findings indicate that this compound can inhibit DNA and RNA synthesis in S180 tumor cells. researchgate.netresearchgate.net A broader investigation is warranted across a wider range of cancer cell lines, including those for lung, breast, and pancreatic cancer, where extracts of Momordica charantia have shown promise. chula.ac.thsemanticscholar.orgbiomedpharmajournal.org Research should also aim to uncover its potential as an adjunct to conventional chemotherapy, possibly enhancing the efficacy of existing drugs. chula.ac.th

Antiviral Activity: Other compounds from Momordica charantia, such as MAP30 and momorcharins, have demonstrated antiviral properties, including against HIV. chula.ac.thrain-tree.com It is plausible that this compound possesses similar, as-yet-undiscovered antiviral capabilities that merit investigation.

Advanced In Vitro and In Vivo Model Systems for Mechanistic Validation

To move beyond preliminary observations and validate the mechanisms of action, future research must employ more sophisticated and clinically relevant model systems.

In Vitro Models: Current research has utilized 2D cell cultures, such as skeletal muscle cells for glucose uptake studies and various cancer cell lines. ontosight.aichula.ac.th The next phase of research should incorporate advanced models:

3D Organoids and Spheroids: These models more closely mimic the complex, three-dimensional structure and microenvironment of human tissues and tumors, offering more accurate predictions of a compound's efficacy.

Human-on-a-Chip Technology: Microfluidic devices containing cultured human cells can simulate the physiology of human organs and their interactions, allowing for more complex studies of this compound's effect on interconnected biological systems.

Co-culture Systems: Studying the compound's effect on cancer cells in the presence of immune cells or fibroblasts can provide critical insights into its impact on the tumor microenvironment.

In Vivo Models: While initial in vivo studies have used xenograft models in nude mice, future research requires more advanced animal models to validate therapeutic potential. semanticscholar.orgnih.gov

Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, maintain the heterogeneity of the original tumor and are considered more predictive of clinical outcomes.

Transgenic and Knockout Models: Utilizing genetically engineered mouse models that spontaneously develop specific diseases (e.g., diabetes or particular cancers) can provide deeper mechanistic insights into the specific pathways targeted by this compound.

Humanized Mouse Models: For immunology and infectious disease research, mice engrafted with human immune system components can offer a more accurate platform to test the immunomodulatory and antiviral potential of the compound.

Integrated Omics Approaches in Comprehensive Bioactivity Profiling

A systems-level understanding of this compound's biological effects is crucial. Integrated "omics" technologies can provide a comprehensive profile of the molecular changes induced by the compound.

Transcriptomics (RNA-Seq): This approach can reveal the global changes in gene expression in cells treated with this compound, identifying entire pathways that are activated or inhibited. This would be particularly useful in understanding its effects on insulin (B600854) signaling, inflammation, and apoptosis in cancer cells.

Proteomics: By analyzing the complete set of proteins, researchers can identify direct binding partners of this compound and observe downstream changes in protein expression and post-translational modifications, offering a clearer picture of its mechanism of action.

Metabolomics: Techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRESIMS) have already been used to identify this compound within plant extracts. semanticscholar.orgnih.gov Applying metabolomics to treated cells or in vivo models can elucidate how the compound alters cellular metabolism, which is highly relevant to its antidiabetic and anticancer effects.

Integrated Multi-Omics Analysis: The true power lies in integrating data from transcriptomics, proteomics, and metabolomics. This holistic approach can build comprehensive network models of this compound's activity, revealing novel targets and biomarkers of response.

Development of High-Throughput Screening (HTS) Assays for Derivatives

To improve upon the natural compound's properties, the synthesis and screening of derivatives is a promising strategy. Developing robust high-throughput screening assays is essential for efficiently evaluating these new chemical entities.

Target-Based Assays: Once specific molecular targets are identified through omics approaches, HTS assays can be designed to screen for derivatives with higher binding affinity or inhibitory activity against these targets (e.g., specific enzymes or receptors).

Phenotypic Screening Assays: Cell-based HTS assays can rapidly screen for desired physiological outcomes. Examples include assays that measure:

Glucose uptake in muscle or fat cells.

Inhibition of nitric oxide (NO) or cytokine production in immune cells.

Cell viability and apoptosis in a panel of cancer cell lines.

Reporter gene assays that measure the activity of specific signaling pathways.

Medicinal Chemistry Integration: The data from HTS will guide medicinal chemists in creating structure-activity relationships (SAR), enabling the rational design of derivatives with enhanced potency, improved selectivity, and better pharmacokinetic properties.

Biotechnological Production and Sustainable Sourcing Strategies

Relying solely on extraction from Momordica charantia for a supply of this compound is not sustainable for large-scale research or potential clinical development due to variations in yield and environmental impact.

Plant Cell and Tissue Culture: Establishing cell or hairy root cultures of Momordica charantia in bioreactors can provide a controlled, consistent, and scalable source of this compound, independent of geographical and climatic constraints.

Metabolic Engineering: The biosynthetic pathway of cucurbitane triterpenoids can be elucidated and transferred into microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli. This approach, known as synthetic biology, offers the potential for large-scale, cost-effective, and highly pure production of the compound or its key precursors.

Agricultural Optimization: For continued plant-based sourcing, research into optimizing cultivation conditions, selecting high-yielding cultivars of Momordica charantia, and developing more efficient and environmentally friendly extraction and purification protocols is necessary to ensure sustainability.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating Momorcharaside A from natural sources?

- Methodological Answer : this compound is typically isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) or column chromatography with gradient elution. Solvent systems should be optimized based on polarity (e.g., methanol-water or acetonitrile-water gradients). Post-isolation, structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) and mass spectrometry (MS) .

Q. How can researchers design in vitro bioassays to assess this compound’s antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA)?

- Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., oxacillin) and negative controls (solvent-only). For synergistic studies, combine this compound with β-lactam antibiotics in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Methodological Answer : Key techniques include:

- Lipophilicity : Log P determination via shake-flask method or computational tools (e.g., XLogP3).

- Absorption : Predicted human intestinal absorption (HIA) using Caco-2 cell models or in silico tools like SwissADME.

- Stability : High-resolution mass spectrometry (HRMS) to monitor degradation under stress conditions (pH, temperature) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in silico docking predictions and in vitro efficacy data for this compound’s PBP2a inhibition?

- Methodological Answer : If docking simulations (e.g., AutoDock Vina) predict strong binding but in vitro results show weak activity, validate with surface plasmon resonance (SPR) to measure binding affinity. Adjust force fields or solvent models in simulations to better reflect physiological conditions. Cross-reference with mutagenesis studies to identify critical residues in PBP2a’s active site .

Q. What strategies optimize this compound’s pharmacokinetic profile given its predicted 96% HIA but potential CYP interactions?

- Methodological Answer : Conduct hepatic microsome assays to assess CYP450 inhibition/induction. If CYP liabilities exist, use prodrug strategies or structural modifications (e.g., replacing metabolically labile groups). Monitor plasma protein binding (PPB) via equilibrium dialysis to adjust dosing regimens .

Q. How should researchers design in vivo studies to evaluate this compound’s efficacy while addressing its mutagenicity risks (Ames test value = 0.27)?

- Methodological Answer : Prioritize subacute toxicity studies (OECD 407) in rodent models, focusing on histopathology and genotoxicity endpoints (micronucleus assay). Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure levels with efficacy/safety margins. Include a negative control group and blinded data analysis to reduce bias .

Data Analysis & Reporting

Q. What statistical approaches are appropriate for analyzing synergistic effects between this compound and antibiotics?

- Methodological Answer : Use Bliss independence or Loewe additivity models to quantify synergy. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals for FIC indices and include dose-response curves in supplementary materials .

Q. How can researchers ensure reproducibility in molecular docking studies targeting PBPs?

- Methodological Answer :

- Protocol Standardization : Use the same software version (e.g., AutoDock 4.2.6), grid parameters, and scoring functions across experiments.

- Validation : Compare results with co-crystallized ligands (PDB IDs: 1VQQ for PBP2a).

- Data Transparency : Publish full docking logs (energy values, RMSD) and molecular dynamics (MD) trajectories in repositories like Zenodo .

Tables for Key Findings

| Property | Value | Method | Reference |

|---|---|---|---|

| Log P | 2.64 | Computational (XLogP3) | |

| HIA (%) | 96 | In silico (SwissADME) | |

| Ames Test Mutagenicity | 0.27 | Bacterial reverse mutation assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.